2-(Bromomethyl)-5,6-difluoro-1,3-benzothiazole
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Overview
Description
2-(Bromomethyl)-5,6-difluoro-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with bromomethyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5,6-difluoro-1,3-benzothiazole typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This approach can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5,6-difluoro-1,3-benzothiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different benzothiazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
2-(Bromomethyl)-5,6-difluoro-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Material Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5,6-difluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modification of protein structures, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzothiazole: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
5,6-Difluoro-1,3-benzothiazole: Lacks the bromomethyl group, which may limit its use in certain synthetic applications.
Uniqueness
The presence of both bromomethyl and difluoro groups in 2-(Bromomethyl)-5,6-difluoro-1,3-benzothiazole makes it unique. The bromomethyl group provides a reactive site for further functionalization, while the difluoro groups can enhance the compound’s stability and biological activity .
Properties
CAS No. |
849928-36-5 |
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Molecular Formula |
C8H4BrF2NS |
Molecular Weight |
264.09 g/mol |
IUPAC Name |
2-(bromomethyl)-5,6-difluoro-1,3-benzothiazole |
InChI |
InChI=1S/C8H4BrF2NS/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2 |
InChI Key |
OLRWMEVSUFHHIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)SC(=N2)CBr |
Origin of Product |
United States |
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